3-(2-Naphthoyl)quinolin-4(1H)-one
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Overview
Description
3-(2-Naphthoyl)quinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a naphthoyl group attached to the quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthoyl)quinolin-4(1H)-one typically involves the condensation of 2-naphthoyl chloride with 4-hydroxyquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Naphthoyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolinone derivatives.
Substitution: The naphthoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
3-(2-Naphthoyl)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Naphthoyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2-Naphthoyl)quinolin-4(1H)-one can be compared with other quinolinone derivatives, such as:
2-(2-Naphthoyl)quinolin-4(1H)-one: Similar structure but with the naphthoyl group attached at a different position.
3-(2-Benzoyl)quinolin-4(1H)-one: Contains a benzoyl group instead of a naphthoyl group.
4-Hydroxyquinolin-2(1H)-one: Lacks the naphthoyl group but retains the quinolinone core.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
821004-10-8 |
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Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
3-(naphthalene-2-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C20H13NO2/c22-19(15-10-9-13-5-1-2-6-14(13)11-15)17-12-21-18-8-4-3-7-16(18)20(17)23/h1-12H,(H,21,23) |
InChI Key |
MQJXYXBBQAYJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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